molecular formula C13H22Cl2N2O2 B1429707 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride CAS No. 1423794-98-2

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride

Cat. No. B1429707
M. Wt: 309.2 g/mol
InChI Key: AWONCLGFKLZVPN-UHFFFAOYSA-N
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Description

“2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1423794-98-2 . It has a molecular weight of 309.24 . The IUPAC name for this compound is 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethanol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 193°C . It should be stored under inert gas and is hygroscopic .

Scientific Research Applications

Radiotracer in PET Imaging

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride has shown potential as a positron emission tomography (PET) radiotracer, specifically targeting the serotonin 5-HT7 receptor. The compound demonstrated significant in vitro binding in rat brain regions with high 5-HT7 expression, suggesting its utility in mapping the distribution and density of 5-HT7 receptors in the brain (Shimoda et al., 2013).

Anti-inflammatory and Analgesic Properties

Derivatives of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride have been synthesized and evaluated for their anti-inflammatory and analgesic properties. One study found that certain derivatives exhibited significant inhibition of inflammation and analgesic effects in animal models, suggesting potential applications in pain and inflammation management (Okunrobo & Usifoh, 2006).

Modulation of Serotonin Release

The compound has been studied for its influence on the release of serotonin (5-HT) in the brain. Research has suggested that certain analogs of this compound may decrease 5-HT release by stimulating 5-HT1A receptors, indicating potential applications in the treatment of conditions related to serotonin dysregulation (Routledge et al., 1995).

Antidiabetic Properties

Piperazine derivatives, related to 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride, have been identified as potential antidiabetic compounds. They have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes, indicating potential as therapeutic agents for diabetes management (Le Bihan et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Compounds with similar structures have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . This suggests that “2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” and similar compounds could be of interest in future pharmaceutical research, particularly in the development of treatments for neurological conditions .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONCLGFKLZVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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